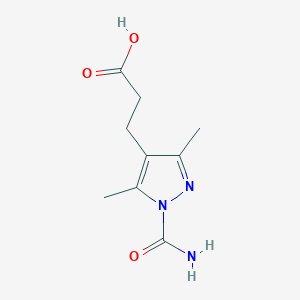![molecular formula C17H34O3 B14360368 7-[(Oxan-2-yl)oxy]dodecan-1-ol CAS No. 91097-64-2](/img/structure/B14360368.png)
7-[(Oxan-2-yl)oxy]dodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Oxan-2-yl)oxy]dodecan-1-ol is a chemical compound characterized by the presence of an oxane ring attached to a dodecanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Oxan-2-yl)oxy]dodecan-1-ol typically involves the reaction of dodecan-1-ol with oxane derivatives under specific conditions. One common method includes the use of oxirane or oxetane derivatives in the presence of a catalyst to facilitate the formation of the oxane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 7-[(Oxan-2-yl)oxy]dodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced under specific conditions to yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
7-[(Oxan-2-yl)oxy]dodecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[(Oxan-2-yl)oxy]dodecan-1-ol involves its interaction with specific molecular targets. The oxane ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Dodecan-1-ol: A similar compound with a simpler structure, lacking the oxane ring.
Dodecanal: An oxidized form of dodecan-1-ol.
1-Bromododecane: A halogenated derivative used in organic synthesis.
Uniqueness: 7-[(Oxan-2-yl)oxy]dodecan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts
Properties
CAS No. |
91097-64-2 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
7-(oxan-2-yloxy)dodecan-1-ol |
InChI |
InChI=1S/C17H34O3/c1-2-3-6-11-16(12-7-4-5-9-14-18)20-17-13-8-10-15-19-17/h16-18H,2-15H2,1H3 |
InChI Key |
MHIGJOBZQPEIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCO)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



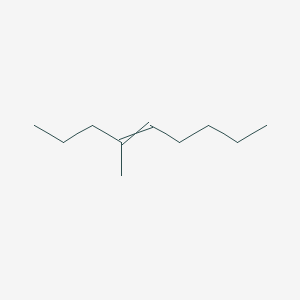
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
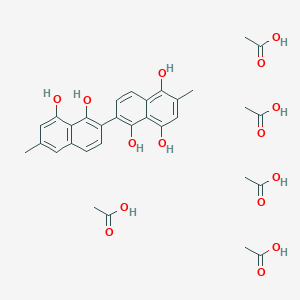
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
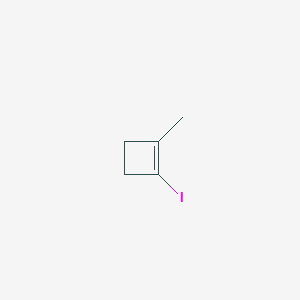
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
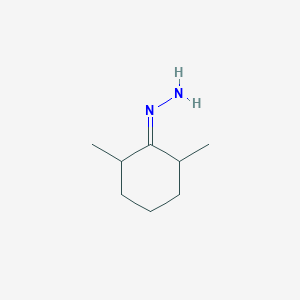
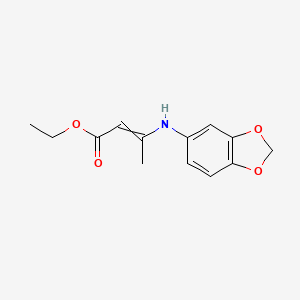

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
